Sodium ar-hydroxytoluene-alpha-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ar-hydroxytoluene-alpha-sulphonate is a chemical compound with the molecular formula C7H7NaO4S and a molecular weight of 210.18285 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium ar-hydroxytoluene-alpha-sulphonate typically involves the sulfonation of ar-hydroxytoluene. The reaction is carried out under controlled conditions using sulfuric acid or its derivatives as sulfonating agents. The reaction is usually performed at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of ar-hydroxytoluene and sulfuric acid into the reactor, followed by neutralization with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions: Sodium ar-hydroxytoluene-alpha-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinates.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium ar-hydroxytoluene-alpha-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating agent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium ar-hydroxytoluene-alpha-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium ar-hydroxytoluene-alpha-sulphonate is unique due to the presence of the hydroxyl group on the aromatic ring, which enhances its reactivity and allows for more diverse chemical modifications. This makes it more versatile compared to other sulfonates, which may lack this functional group.
Properties
CAS No. |
68156-14-9 |
---|---|
Molecular Formula |
C7H7NaO4S |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
sodium;(2-hydroxyphenyl)methanesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
XQMNBXPNBQFGBP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.